molecular formula C25H24N2O3 B11560611 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

Cat. No.: B11560611
M. Wt: 400.5 g/mol
InChI Key: SMNSCQSSLKVGSC-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzoxazole ring, a phenyl group, and a propoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 3-bromopropoxybenzamide in the presence of a base such as potassium carbonate. This step introduces the propoxybenzamide moiety to the benzoxazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its structural features allow it to interact with microbial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C25H24N2O3/c1-4-11-29-21-10-6-7-18(15-21)24(28)26-20-9-5-8-19(14-20)25-27-22-13-16(2)12-17(3)23(22)30-25/h5-10,12-15H,4,11H2,1-3H3,(H,26,28)

InChI Key

SMNSCQSSLKVGSC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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